molecular formula C15H22FN3O2 B2623117 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one CAS No. 2380144-11-4

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one

Cat. No.: B2623117
CAS No.: 2380144-11-4
M. Wt: 295.358
InChI Key: RYLCJGVXLIWTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one is a synthetic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluoropyrimidine moiety linked to a piperidine ring, further connected to a dimethylbutanone group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one involves several key steps One common synthetic route begins with the preparation of the fluoropyrimidine intermediate This intermediate is then reacted with piperidine under specific conditions to form the piperidinyl derivativeThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods often incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, acetonitrile), catalysts (e.g., palladium, copper), and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting key enzymes involved in cellular processes. The piperidine ring enhances the compound’s binding affinity to its targets, while the dimethylbutanone group contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

When compared to similar compounds, 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one stands out due to its unique combination of functional groups. Similar compounds include:

The uniqueness of this compound lies in its ability to combine the properties of fluoropyrimidine, piperidine, and dimethylbutanone, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)8-13(20)19-6-4-12(5-7-19)21-14-17-9-11(16)10-18-14/h9-10,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLCJGVXLIWTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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